
2-Chloro-N-(4-methylbenzene-1-sulfonyl)pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-(4-methylbenzene-1-sulfonyl)pyridine-3-carboxamide is an organic compound that belongs to the class of sulfonyl carboxamides This compound features a pyridine ring substituted with a chloro group at the 2-position and a carboxamide group at the 3-position, along with a 4-methylbenzenesulfonyl group attached to the nitrogen atom of the carboxamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(4-methylbenzene-1-sulfonyl)pyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Nitration and Reduction: Starting with pyridine, nitration at the 3-position followed by reduction can yield 3-aminopyridine.
Chlorination: The 3-aminopyridine is then chlorinated at the 2-position using reagents like thionyl chloride or phosphorus pentachloride.
Sulfonylation: The resulting 2-chloro-3-aminopyridine undergoes sulfonylation with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide.
Amidation: Finally, the sulfonamide is converted to the carboxamide by reacting with a suitable carboxylic acid derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control of reaction conditions, higher yields, and reduced production costs. Catalysts and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(4-methylbenzene-1-sulfonyl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Hydrolysis: The carboxamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Formation of substituted pyridine derivatives.
Oxidation: Oxidized forms of the sulfonyl or carboxamide groups.
Reduction: Reduced forms of the pyridine ring or sulfonyl group.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
2-Chloro-N-(4-methylbenzene-1-sulfonyl)pyridine-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(4-methylbenzene-1-sulfonyl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The sulfonyl and carboxamide groups can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The chloro group may also participate in halogen bonding, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-(4-methylphenyl)pyridine-3-carboxamide: Lacks the sulfonyl group, which may reduce its binding affinity.
N-(4-Methylbenzene-1-sulfonyl)pyridine-3-carboxamide: Lacks the chloro group, affecting its reactivity.
2-Chloro-N-(4-methylbenzene-1-sulfonyl)benzamide: Contains a benzene ring instead of a pyridine ring, altering its electronic properties.
Uniqueness
2-Chloro-N-(4-methylbenzene-1-sulfonyl)pyridine-3-carboxamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the chloro and sulfonyl groups enhances its potential as a versatile intermediate in organic synthesis and a candidate for drug development.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
113513-63-6 |
|---|---|
Molecular Formula |
C13H11ClN2O3S |
Molecular Weight |
310.76 g/mol |
IUPAC Name |
2-chloro-N-(4-methylphenyl)sulfonylpyridine-3-carboxamide |
InChI |
InChI=1S/C13H11ClN2O3S/c1-9-4-6-10(7-5-9)20(18,19)16-13(17)11-3-2-8-15-12(11)14/h2-8H,1H3,(H,16,17) |
InChI Key |
ZDXJEAOWBMHNTI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)C2=C(N=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


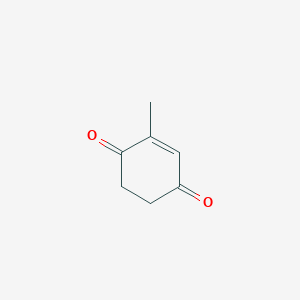
![2-[(E)-(Sulfooxy)diazenyl]pyrazine](/img/structure/B14310461.png)
![4,4',4'',4'''-[Ethyne-1,2-diylbis(phosphanetriyl)]tetrakis(morpholine)](/img/structure/B14310466.png)
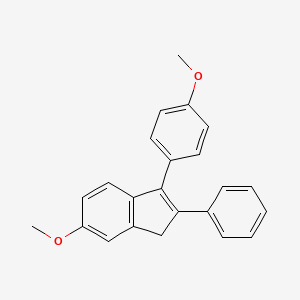
![8-[([1,1'-Biphenyl]-4-yl)methyl]-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B14310485.png)
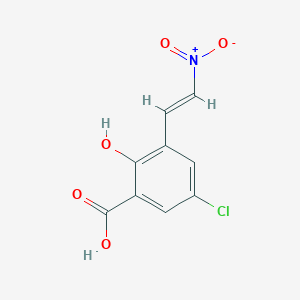
![Naphtho[2,1-b]thiophene-2-thiol](/img/structure/B14310502.png)
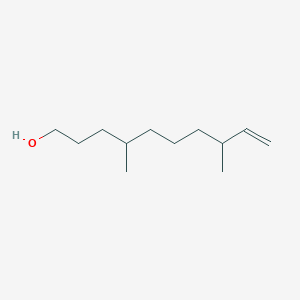
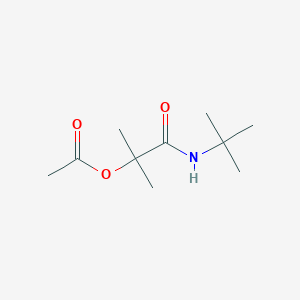
![[(1-Phenylpropan-2-yl)amino]methanol](/img/structure/B14310514.png)
![Trimethyl({1-[(prop-2-en-1-yl)oxy]cyclopropyl}oxy)silane](/img/structure/B14310519.png)
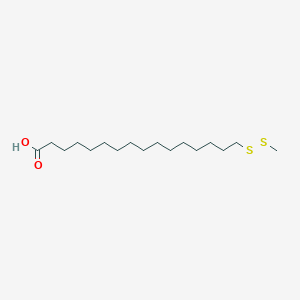

![4-(1-Hydroxyethyl)-6,6-dimethyl-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B14310536.png)
